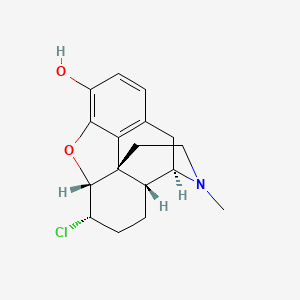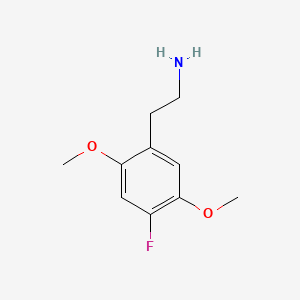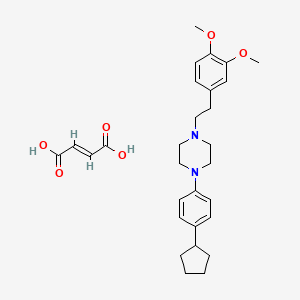
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with cyclopentylphenyl and dimethoxyphenyl groups. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the cyclopentylphenyl and dimethoxyphenyl groups. These reactions often require the use of strong bases and polar aprotic solvents.
Salt Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt. This step is typically carried out in an aqueous or alcoholic medium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in its chemical and biological properties.
1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperidine: The piperidine ring in this compound replaces the piperazine ring, resulting in variations in its reactivity and pharmacological effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
113682-10-3 |
|---|---|
Formule moléculaire |
C29H38N2O6 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C25H34N2O2.C4H4O4/c1-28-24-12-7-20(19-25(24)29-2)13-14-26-15-17-27(18-16-26)23-10-8-22(9-11-23)21-5-3-4-6-21;5-3(6)1-2-4(7)8/h7-12,19,21H,3-6,13-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MBVFKNRCCVCLDU-WLHGVMLRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=C(C=C3)C4CCCC4)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=C(C=C3)C4CCCC4)OC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


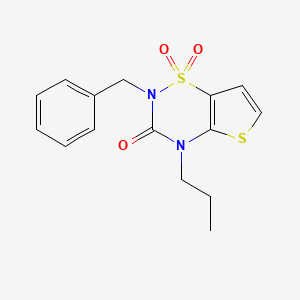
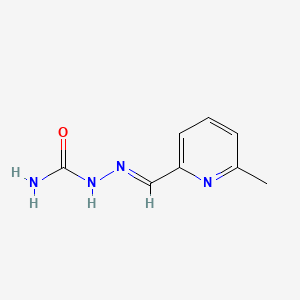
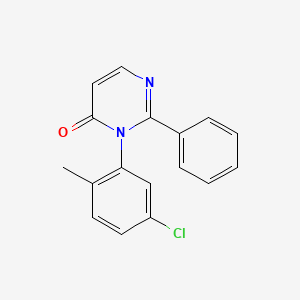
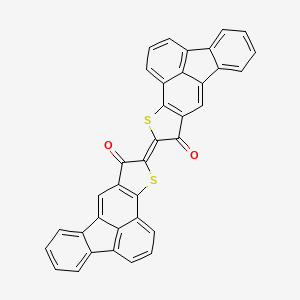
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
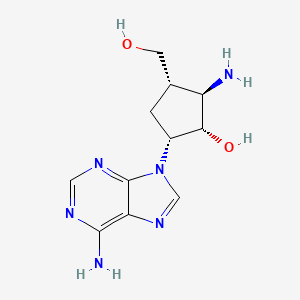
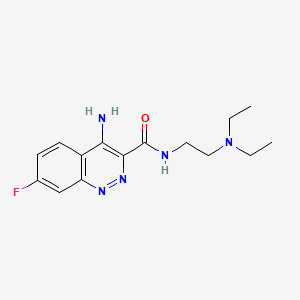
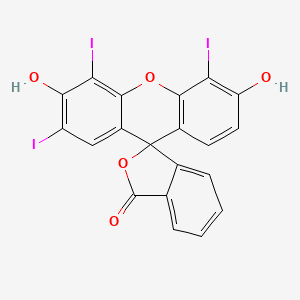
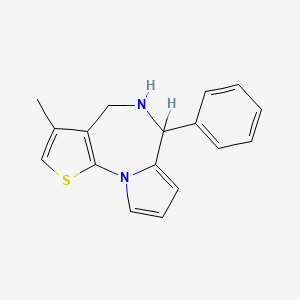
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
